2-Propylglutaric acid

Drug Metabolism Hepatotoxicity Gluconeogenesis

2-Propylglutaric acid (CAS 32806-62-5) is a high-purity (≥98%) analytical reference standard essential for valproic acid (VPA) metabolite quantification. • Definitive omega-oxidation end-product for LC-MS/MS method calibration and metabolic flux tracing. • Exhibits the weakest inhibition of gluconeogenesis among VPA metabolites-ideal negative control in hepatotoxicity assays. • Uniquely traps intramitochondrial free CoA, differentiating it from beta-oxidation metabolites in mitochondrial dysfunction studies. Supplied with cold-chain shipping for global delivery.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 32806-62-5
Cat. No. B022003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylglutaric acid
CAS32806-62-5
Synonyms2-PGA;  2-Propyl-pentanedioic Acid; 
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCCCC(CCC(=O)O)C(=O)O
InChIInChI=1S/C8H14O4/c1-2-3-6(8(11)12)4-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12)
InChIKeyIFNXFIJXYVEYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylglutaric Acid (CAS 32806-62-5): A Dicarboxylic Acid Metabolite for Valproic Acid Research and Analytical Standards


2-Propylglutaric acid (2-PGA; CAS 32806-62-5) is a medium-chain dicarboxylic acid with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol [1]. It is a primary metabolite of the anticonvulsant drug valproic acid (VPA), generated via omega-oxidation and subsequent dehydrogenation [2]. As an analytical reference standard, it is available in high purity (≥95-98%) for use in LC-MS/MS quantification of VPA metabolites in biological matrices . The compound is characterized by a melting point of approximately 63-72 °C and is recommended for storage at -20 °C [3].

2-Propylglutaric Acid Differentiation: Why Valproic Acid or Other Metabolites Cannot Be Simply Substituted


In the valproic acid (VPA) metabolic pathway, 2-propylglutaric acid (2-PGA) is not interchangeable with VPA or other metabolites such as 2-ene-VPA, 4-ene-VPA, or hydroxylated species. These compounds exhibit distinct toxicological and pharmacological profiles [1]. Specifically, 2-PGA demonstrates the weakest inhibitory effect on gluconeogenesis among the major VPA metabolites, a property that directly impacts experimental outcomes in hepatotoxicity studies [2]. Furthermore, 2-PGA has a unique capacity to trap intramitochondrial free CoA, a mechanism that differentiates it from beta-oxidation metabolites like 2-ene-VPA and 3-oxo-VPA, which inhibit mitochondrial function via alternative pathways [3]. Substituting 2-PGA with a different VPA metabolite would therefore invalidate quantitative results in metabolic tracing, toxicity assessment, and analytical method development.

2-Propylglutaric Acid: Quantitative Differentiation from Valproic Acid Metabolites


Minimal Inhibition of Gluconeogenesis vs. Valproic Acid and 4-ene-VPA

In isolated rat hepatocytes, 2-propylglutaric acid (2-PGA) exhibits the lowest inhibitory effect on gluconeogenesis from lactate among six tested compounds [1]. This quantitative ranking places 2-PGA as the least toxic metabolite in this assay, a critical distinction for studies of VPA-induced hepatotoxicity. The inhibitory effect is highest for valproic acid (VPA) and 4-ene-VPA, followed by 5-OH-VPA, 4-OH-VPA, 2-ene-VPA, and finally 2-propylglutaric acid, which is ranked as the weakest inhibitor [2].

Drug Metabolism Hepatotoxicity Gluconeogenesis

Mitochondrial CoA Sequestration: A Unique Mechanism vs. Beta-Oxidation Metabolites

2-Propylglutaric acid inhibits mitochondrial oxygen consumption in rat liver fractions and, crucially, has been shown to sequester intramitochondrial free CoA [1]. This mechanism is shared with VPA, 4-ene-VPA, and 2,4-diene-VPA, but is notably absent in beta-oxidation metabolites such as 2-ene-VPA and 3-oxo-VPA [2]. The latter metabolites inhibit beta-oxidation via a different mechanism, likely involving inhibition of medium-chain acyl-CoA synthetase [3].

Mitochondrial Toxicity Coenzyme A Beta-Oxidation

High Purity Reference Standard: ≥98% vs. Unspecified Grades

Commercially available 2-propylglutaric acid is supplied as a high-purity reference standard (≥98% by HPLC) . This high purity is essential for accurate quantification in bioanalytical assays, such as the validated LC-MS/MS method for simultaneous determination of VPA and its six metabolites in human serum [1]. The use of a certified, high-purity standard minimizes matrix interference and ensures reliable calibration curves, which is not guaranteed with lower-purity or non-certified material.

Analytical Chemistry Reference Standard LC-MS/MS

2-Propylglutaric Acid: Validated Application Scenarios for Research and Bioanalysis


Quantitative LC-MS/MS Analysis of Valproic Acid Metabolites in Clinical Samples

2-Propylglutaric acid is a critical analytical standard for the validated LC-MS/MS method used to simultaneously quantify VPA and its six major metabolites in human serum [1]. The high purity (≥98%) of the reference material ensures accurate calibration and minimizes matrix effects, which is essential for therapeutic drug monitoring and drug-drug interaction studies involving carbapenems [2].

Mechanistic Studies of Valproic Acid-Induced Hepatotoxicity

In isolated rat hepatocyte assays, 2-propylglutaric acid serves as the metabolite with the lowest inhibitory effect on gluconeogenesis [1]. This property makes it an ideal negative control for assessing the relative hepatotoxic potential of other VPA metabolites, such as 4-ene-VPA, and for investigating the role of omega-oxidation products in liver injury [2].

Investigation of Mitochondrial Coenzyme A Sequestration Pathways

2-Propylglutaric acid is a key tool compound for studying mitochondrial CoA sequestration, a mechanism implicated in VPA-associated mitochondrial dysfunction [1]. Its ability to trap intramitochondrial free CoA differentiates it from beta-oxidation metabolites like 2-ene-VPA, which do not exhibit this property [2]. This allows researchers to dissect the specific contributions of different metabolic pathways to mitochondrial toxicity .

Metabolic Pathway Tracing and Drug Metabolism Studies

As a definitive end-product of the valproic acid omega-oxidation pathway, 2-propylglutaric acid is essential for tracing metabolic flux and quantifying the activity of cytochrome P450-mediated oxidation [1]. Its unique structure and well-defined metabolic origin make it a reliable biomarker for assessing VPA metabolism in both in vitro and in vivo models [2].

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